molecular formula C11H11ClF3NO2 B13915596 Tert-butyl 2-chloro-6-(trifluoromethyl)nicotinate

Tert-butyl 2-chloro-6-(trifluoromethyl)nicotinate

Cat. No.: B13915596
M. Wt: 281.66 g/mol
InChI Key: BZDCWAPKHNEKCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-chloro-6-(trifluoromethyl)nicotinate is a chemical compound with the molecular formula C11H11ClF3NO2 and a molecular weight of 281.66 g/mol It is a derivative of nicotinic acid, featuring a tert-butyl ester group, a chlorine atom, and a trifluoromethyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-chloro-6-(trifluoromethyl)nicotinate typically involves the esterification of 2-chloro-6-(trifluoromethyl)nicotinic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-chloro-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce a variety of reduced nicotinate esters .

Scientific Research Applications

Tert-butyl 2-chloro-6-(trifluoromethyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-chloro-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The chlorine atom and ester group can also participate in various biochemical reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-chloro-6-fluoro-3-(trifluoromethyl)benzoate
  • Tert-butyl 2-chloro-6-fluoro-3-(trifluoromethyl)nicotinate

Uniqueness

Tert-butyl 2-chloro-6-(trifluoromethyl)nicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C11H11ClF3NO2

Molecular Weight

281.66 g/mol

IUPAC Name

tert-butyl 2-chloro-6-(trifluoromethyl)pyridine-3-carboxylate

InChI

InChI=1S/C11H11ClF3NO2/c1-10(2,3)18-9(17)6-4-5-7(11(13,14)15)16-8(6)12/h4-5H,1-3H3

InChI Key

BZDCWAPKHNEKCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.